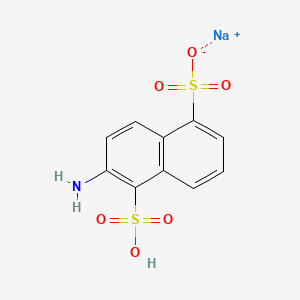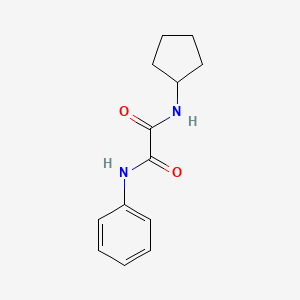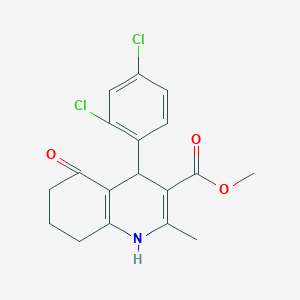![molecular formula C19H18FN3O3S B5118172 [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N'-methylcarbamimidothioate](/img/structure/B5118172.png)
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N'-methylcarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a methoxyphenyl carbamimidothioate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbamimidothioate group under controlled conditions, often using reagents such as thiourea and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of fluorophenyl, dioxopyrrolidinyl, and methoxyphenyl carbamimidothioate groups in [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N’-methylcarbamimidothioate
Propiedades
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(2-methoxyphenyl)-N'-methylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-21-19(22-13-8-4-6-10-15(13)26-2)27-16-11-17(24)23(18(16)25)14-9-5-3-7-12(14)20/h3-10,16H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRYKOFNLWQNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC=CC=C1OC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)

![2-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5118122.png)
![2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5118133.png)
![N-[(1Z)-2-(3-methylanilino)-1-(2-nitrofluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)


![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)

![(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5118186.png)
![(5E)-3-(anilinomethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5118191.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
